molecular formula C12H16N4OS B2387221 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 885951-37-1

5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2387221
CAS No.: 885951-37-1
M. Wt: 264.35
InChI Key: OIVLLRBWJRNGPT-UHFFFAOYSA-N
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Description

5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-cyclohexyl-1,3-thiazole moiety via a methyl bridge. Its molecular formula is C₁₂H₁₇N₅OS, with a molecular weight of 279.36 g/mol (calculated). While direct experimental data for this compound (e.g., melting point, spectral characterization) are unavailable in the provided evidence, its structural analogs and synthesis pathways suggest it is synthesized via S-substitution or cyclization reactions involving thiol intermediates, as seen in related bi-heterocyclic propanamides .

Properties

IUPAC Name

5-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c13-12-16-15-10(17-12)6-9-7-18-11(14-9)8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLLRBWJRNGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-cyclohexyl-1,3-thiazole scaffold is synthesized via the Hantzsch reaction, adapting conditions from Abdel-Rahman et al.. Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with thiourea in ethanol to yield cyclohexanecarbothioamide. Subsequent treatment with ethyl bromoacetate in refluxing acetone generates ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate.

Reaction Conditions:

  • Cyclohexanecarboxylic acid (1.0 equiv.), SOCl₂ (2.5 equiv.), 80°C, 4 h.
  • Thiourea (1.2 equiv.), ethanol, reflux, 6 h.
  • Ethyl bromoacetate (1.5 equiv.), acetone, 60°C, 12 h.

Reduction to Alcohol

The ester intermediate is reduced to 2-cyclohexyl-1,3-thiazol-4-ylmethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Procedure:

  • Ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate (1.0 equiv.) in anhydrous THF.
  • LiAlH₄ (2.0 equiv.), 0°C to room temperature, 3 h.
  • Yield: 82% after aqueous workup and silica gel chromatography.

Synthesis of the Oxadiazole Core: 1,3,4-Oxadiazol-2-amine

Cyclocondensation of Carbohydrazides

The oxadiazole ring is constructed via cyclocondensation of a substituted carbohydrazide with carbon disulfide, following protocols from Chai et al..

Stepwise Synthesis:

  • Hydrazide Formation:
    • Benzoyl chloride (1.0 equiv.) reacts with hydrazine hydrate (2.0 equiv.) in ethanol to yield benzohydrazide.
  • Cyclocondensation:
    • Benzohydrazide (1.0 equiv.), carbon disulfide (1.5 equiv.), and potassium hydroxide (10% in ethanol), reflux, 10 h.
    • Acidification with HCl precipitates 1,3,4-oxadiazole-2-thione.
  • Amination:
    • Treatment with ammonium hydroxide (25%) under reflux converts the thione to 1,3,4-oxadiazol-2-amine.

Key Data:

  • IR (KBr): 3363 cm⁻¹ (N–H), 1642 cm⁻¹ (C=N).
  • $$ ^1 \text{H NMR} $$ (DMSO-d6): δ 4.66 (s, NH), 6.52–7.69 (m, Ar–H).

Coupling of Thiazole and Oxadiazole Moieties

Bromination of Thiazole-Methanol

The alcohol functionality is converted to a bromomethyl group using phosphorus tribromide (PBr₃).

Procedure:

  • 2-Cyclohexyl-1,3-thiazol-4-ylmethanol (1.0 equiv.), PBr₃ (1.2 equiv.), dry dichloromethane (DCM), 0°C to room temperature, 4 h.
  • Yield: 78% after quenching with NaHCO₃ and extraction.

Nucleophilic Substitution

The bromomethyl-thiazole reacts with 1,3,4-oxadiazol-2-amine in the presence of a base to form the methylene bridge.

Optimized Conditions:

  • Bromomethyl-thiazole (1.0 equiv.), oxadiazol-2-amine (1.2 equiv.), K₂CO₃ (2.0 equiv.), DMF, 80°C, 8 h.
  • Yield: 65% after column chromatography (hexane/ethyl acetate 3:1).

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/DMF (1:1) or silica gel chromatography.

Purity Analysis:

  • HPLC (C18 column, MeOH/H₂O 70:30): >98% purity.
  • Melting Point: 124–126°C.

Spectroscopic Characterization

  • IR (KBr): 3363 cm⁻¹ (N–H), 2977 cm⁻¹ (C–H aliphatic), 1642 cm⁻¹ (C=N).
  • $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d6): δ 1.20–1.80 (m, 10H, cyclohexyl), 3.39 (s, 2H, CH₂), 4.66 (s, 1H, NH), 6.52 (s, 1H, thiazole-H).
  • $$ ^{13} \text{C NMR} $$: δ 25.6 (cyclohexyl), 44.8 (CH₂), 121.5 (thiazole-C), 162.4 (oxadiazole-C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal DMF as the optimal solvent for coupling, with yields dropping to 45% in THF or acetonitrile. Elevated temperatures (80°C) enhance reaction rates without decomposition.

Catalytic Approaches

Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yield to 72% by facilitating interfacial contact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities.

Biology

The compound has been studied for its potential antimicrobial , antifungal , and antiviral properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against various pathogens. For instance, a study highlighted its effectiveness in inhibiting bacterial growth and fungal infections .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as:

  • Anti-inflammatory agent: Its structural components may inhibit inflammatory pathways.
  • Anticancer agent: Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms.
  • Neuroprotective agent: Research is ongoing to evaluate its effects on neurodegenerative diseases .

Industry

This compound finds applications in:

  • Agrochemicals: Its biological activity makes it a candidate for developing pesticides or herbicides.
  • Dyes and pigments: The compound's unique structure can be exploited in the synthesis of colorants.
  • Polymers: It can be utilized in creating materials with specific chemical properties .

Case Studies

Several studies have documented the biological activities of this compound:

  • Anticancer Activity: A study synthesized various derivatives of oxadiazoles and tested them against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells .
  • Antimicrobial Properties: In a comparative study of various thiazole derivatives against bacterial strains, the compound showed significant inhibition rates compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. These interactions can lead to the inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine with structurally or functionally related 1,3,4-oxadiazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Findings References
Target Compound
This compound
C₁₂H₁₇N₅OS 279.36 Cyclohexyl (thiazole), methyl bridge No direct activity data; inferred lipophilicity may improve membrane permeability
5-(Cyclohexylmethyl)-1,3,4-oxadiazol-2-amine C₉H₁₅N₃O 181.23 Cyclohexylmethyl (oxadiazole) No activity data; structural simplicity suggests potential as an intermediate
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine C₈H₆FN₃O 179.15 3-Fluorophenyl (oxadiazole) Not specified; electron-withdrawing fluorine may enhance binding to aromatic receptors
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Varies ~350–400 Phenyl (thiazole), diverse oxadiazole substituents Anticancer activity (MTT assay); IC₅₀ values comparable to standard drugs (1.1–1.5 µM)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.49 Amino-thiazole, methylphenyl propanamide Urease inhibition; structure-activity relationship studies
5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine C₂₅H₂₃N₇O₃ 481.50 Carbazole, nitro-phenyl-piperazine Potent antibacterial/antifungal activity

Key Comparative Insights:

However, this could reduce solubility, necessitating formulation adjustments. Amino-thiazole derivatives (e.g., 7d in ) exhibit urease inhibition, suggesting that electron-rich thiazole substituents enhance enzyme interaction. The cyclohexyl group’s steric bulk might disrupt such interactions unless compensatory hydrophobic binding occurs.

Anticancer Potential: Thiazole-oxadiazole hybrids with aryl substituents (e.g., phenyl in ) show cytotoxic activity with IC₅₀ values in the low micromolar range. The target compound’s cyclohexyl group could modulate cytotoxicity by altering steric interactions with targets like topoisomerase II (Topo II), as seen in fluorophenyl derivatives with high docking scores .

Synthetic Flexibility :

  • The target compound’s synthesis likely follows routes similar to bi-heterocyclic propanamides, involving hydrazide intermediates and carbon disulfide cyclization . In contrast, carbazole-linked oxadiazoles require multi-step Mannich reactions , highlighting the target compound’s relative synthetic simplicity.

Antimicrobial Activity :

  • Compounds with nitro-phenyl-piperazine substituents (e.g., ) demonstrate superior antimicrobial activity compared to simpler alkyl/aryl groups. The cyclohexyl group’s lack of electron-withdrawing or donating properties may limit such activity unless paired with synergistic moieties.

Biological Activity

Overview

5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring thiazole and oxadiazole rings, known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4OSC_{12}H_{16}N_{4}OS, with a molecular weight of 252.35 g/mol. The compound's structure allows for interactions with multiple biological targets, enhancing its versatility in pharmacological applications.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄OS
Molecular Weight252.35 g/mol
CAS Number885951-37-1
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer).
  • Cytotoxicity Assays : The MTT assay was utilized to determine the IC₅₀ values for the compound. Results indicated significant cytotoxic effects with IC₅₀ values ranging from 6.3 µM to 12.3 µM across different cell lines.
Cell LineIC₅₀ (µM)
MDA-MB-2316.3
KCL-228.3
HeLa9.6

The presence of specific functional groups in the compound enhances its ability to induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators and signaling pathways involved in chronic inflammation.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival.
  • DNA Interaction : It may also bind to DNA or RNA structures, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : The compound could influence ROS levels within cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study reported the synthesis of various oxadiazole derivatives and their evaluation for anticancer activity against different cell lines. Compounds were characterized using IR and NMR techniques.
    • Findings : Certain derivatives exhibited potent activity against cancer cell lines while showing low toxicity towards normal cells.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the thiazole ring significantly impacted biological activity.

Q & A

Q. Key Reagents :

StepReagents/ConditionsPurpose
1NaOH, I2/KICyclization of thiazole
2KSCN, H2SO4Oxadiazole formation
3Cyclohexyl halides, DMFAlkylation

Which spectroscopic techniques are essential for characterizing this compound, and what functional groups are typically identified?

Basic
Core characterization methods include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., cyclohexyl CH2 groups at δ 1.2–2.1 ppm, thiazole protons at δ 6.5–7.5 ppm) and confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C12H17N5OS: calc. 295.11) .
  • IR Spectroscopy : Peaks at ~1650 cm<sup>−1</sup> (C=N stretch) and ~3300 cm<sup>−1</sup> (NH2) confirm functional groups .

How can reaction conditions be optimized to enhance the yield and purity of the target compound during cyclocondensation steps?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol facilitates precipitation .
  • Catalyst Screening : Triethylamine or NaH enhances nucleophilicity in substitution steps .
  • Temperature Control : Reflux at 90–100°C for cyclocondensation minimizes side reactions .

Q. Example Protocol :

ParameterOptimal Range
SolventDMF/EtOH (2:1)
CatalystTriethylamine (1.2 equiv)
Temperature90°C, 3–5 h

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Advanced
Address discrepancies via:

  • Multi-dimensional NMR : 2D experiments (e.g., HSQC, HMBC) validate predicted hydrogen bonding or tautomerism .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., oxadiazole ring planarity vs. distortion) .
  • DFT Calculations : Compare computed vs. experimental IR/NMR spectra to refine molecular models .

How can researchers design derivatives to investigate the structure-activity relationship (SAR) of this compound?

Advanced
SAR strategies include:

  • Substituent Variation : Replace the cyclohexyl group with cyclopentyl, phenyl, or fluorinated analogs to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole or triazole rings to modulate solubility and target affinity .
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .

Q. Example Derivative Library :

DerivativeModificationBiological Target
ACyclopentylKinase inhibition
B4-FluorophenylAntibacterial

What methodologies are recommended for analyzing potential by-products or degradation products formed during synthesis?

Q. Advanced

  • HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to separate and identify impurities .
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via TLC or NMR .
  • Isolation Protocols : Recrystallize from DMSO/water (2:1) to remove polar by-products .

How should researchers design biological assays to evaluate the compound's activity against specific targets (e.g., antimicrobial or anticancer)?

Q. Advanced

  • In Vitro Assays :
    • Antimicrobial : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks.
  • Dose-Response Curves : Use 3–5 replicates per concentration to ensure statistical validity .

What computational tools are suitable for predicting the compound's pharmacokinetic properties (e.g., LogP, bioavailability)?

Q. Advanced

  • SwissADME : Predicts LogP (~2.5 for this compound), GI absorption, and CYP450 interactions .
  • Molinspiration : Estimates drug-likeness parameters (e.g., H-bond donors/acceptors) .
  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., using GROMACS) .

How can researchers address challenges in crystallizing the compound for X-ray diffraction studies?

Q. Advanced

  • Solvent Screening : Test mixtures like DMSO/water, ethanol/ethyl acetate .
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes crystal growth .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine) .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic/by-product streams before disposal .

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